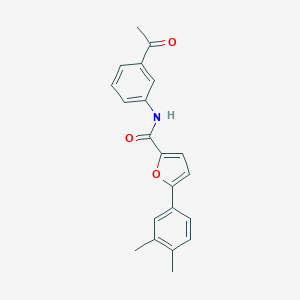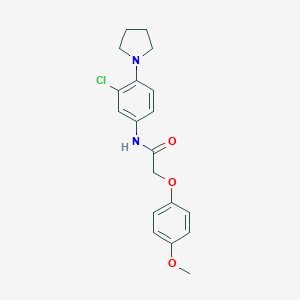
2-methoxy-3-methyl-N-quinolin-8-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-3-methyl-N-quinolin-8-ylbenzamide, also known as MMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MMQ belongs to the class of quinoline derivatives, which have been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide is not fully understood, but it has been suggested that it may act by inhibiting various cellular pathways involved in tumor growth, inflammation, and microbial infection. In the study by Li et al., 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide was found to induce cell cycle arrest at the G2/M phase and apoptosis in human hepatocellular carcinoma cells by downregulating the expression of cyclin B1 and upregulating the expression of Bax and cleaved caspase-3. In the study by Wang et al., 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide was found to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages by suppressing the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects
2-methoxy-3-methyl-N-quinolin-8-ylbenzamide has been found to exhibit various biochemical and physiological effects, including inhibition of tumor growth, anti-inflammatory activity, and antimicrobial activity. In the study by Li et al., 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide was found to inhibit the growth of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. In the study by Wang et al., 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in LPS-stimulated macrophages. Additionally, 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
2-methoxy-3-methyl-N-quinolin-8-ylbenzamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in drug discovery and development. However, there are also limitations to using 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide in lab experiments, including its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research and development of 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide, including:
1. Further studies to elucidate the mechanism of action of 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide and its potential side effects.
2. Development of new derivatives of 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide with improved pharmacological properties.
3. Evaluation of the potential of 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and microbial infections.
4. Investigation of the potential of 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide as a diagnostic tool for the detection of cancer and microbial infections.
5. Exploration of the potential of 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide is a promising chemical compound with potential applications in drug discovery and development. Its antitumor, anti-inflammatory, and antimicrobial properties make it a valuable compound for further research and development. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
2-methoxy-3-methyl-N-quinolin-8-ylbenzamide can be synthesized through a multi-step process starting from commercially available 2-methoxy-3-methylquinoline. The first step involves the protection of the amine group using tert-butyloxycarbonyl (BOC) chloride to yield BOC-protected 2-methoxy-3-methylquinoline. The BOC group is then removed using trifluoroacetic acid (TFA) to obtain 2-methoxy-3-methylquinoline. The final step involves the coupling of 2-methoxy-3-methylquinoline with 8-amino-1-naphthoic acid using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to yield 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide.
科学的研究の応用
2-methoxy-3-methyl-N-quinolin-8-ylbenzamide has been found to exhibit promising biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In a study conducted by Li et al., 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide was found to inhibit the growth of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. Another study by Wang et al. reported that 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
2-methoxy-3-methyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-3-9-14(17(12)22-2)18(21)20-15-10-4-7-13-8-5-11-19-16(13)15/h3-11H,1-2H3,(H,20,21) |
InChIキー |
CNAZYJNUEOAUPD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC3=C2N=CC=C3 |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)

![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![2,5-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244326.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244330.png)